molecular formula C59H91NO16 B13401753 Temsirolimus Acetonide

Temsirolimus Acetonide

Cat. No.: B13401753
M. Wt: 1070.3 g/mol
InChI Key: YGGRYGCDSJUKRW-HNXTYUFFSA-N
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Description

Temsirolimus Acetonide, sold under the brand name Torisel, is an intravenous drug primarily used for the treatment of renal cell carcinoma. It is a derivative and prodrug of sirolimus, and it functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a kinase enzyme that regulates cell growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Temsirolimus Acetonide can be synthesized through various chemical and enzymatic methods. One notable method involves the regioselective acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methyl propanoate. This process can be catalyzed by 4-(dimethylamino)-pyridine (DMAP), although it often results in poor regioselectivity and byproducts . An improved method employs lipase-catalyzed regioselective acylation using nitrophenyl esters as acyl donors, which enhances reactivity and yields .

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions such as temperature, solvents, and additives to achieve high conversion rates and purity. For instance, using immobilized Thermomyces lanuginose lipase in methyl tert-butyl ether at 50°C for 48 hours can result in a reaction conversion of 95.4% .

Chemical Reactions Analysis

Types of Reactions

Temsirolimus Acetonide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

Scientific Research Applications

Temsirolimus Acetonide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying regioselective acylation and other synthetic transformations.

    Biology: Investigated for its effects on cell growth, proliferation, and survival, particularly in cancer cells.

    Industry: Employed in the development of new drug formulations and delivery systems.

Mechanism of Action

Temsirolimus Acetonide exerts its effects by inhibiting the activity of mTOR, a kinase enzyme involved in cell growth and proliferation. It binds to an intracellular protein called FKBP-12, forming a protein-drug complex that inhibits mTOR activity. This inhibition results in cell cycle arrest in the G1 phase and reduces the synthesis of hypoxia-inducible factors and vascular endothelial growth factor, thereby inhibiting tumor angiogenesis .

Comparison with Similar Compounds

Similar Compounds

    Sirolimus (Rapamycin): The parent compound from which Temsirolimus Acetonide is derived. It also inhibits mTOR but has different pharmacokinetic properties.

    Everolimus: Another mTOR inhibitor used for similar indications but with distinct pharmacokinetic and pharmacodynamic profiles.

Uniqueness

This compound is unique in its ability to be converted to sirolimus in vivo, which may contribute to its therapeutic effects. Its specific inhibition of mTOR and the resulting impact on cell cycle regulation and angiogenesis make it a valuable compound in cancer therapy .

Properties

Molecular Formula

C59H91NO16

Molecular Weight

1070.3 g/mol

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/b16-14+,19-15+,36-20+,40-28+/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1

InChI Key

YGGRYGCDSJUKRW-HNXTYUFFSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)/C)O)OC)C)C)/C)OC

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC

Origin of Product

United States

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